![molecular formula C25H35N5O2 B12890851 6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione CAS No. 144510-89-4](/img/structure/B12890851.png)
6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione is a complex organic compound with the molecular formula C25H35N5O2.
Métodos De Preparación
The synthesis of 6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione involves multiple steps. One common method includes the reaction of benzo[g]isoquinoline-5,10-dione with diethylaminoethylamine under specific conditions. The reaction typically requires a solvent such as benzene and is followed by recrystallization from a mixture of benzene and petroleum ether to obtain the pure compound .
Análisis De Reacciones Químicas
6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a chemosensor for detecting specific ions and molecules due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. It can bind to DNA and interfere with its replication and transcription processes, making it a potential candidate for anticancer therapies. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione is unique compared to other similar compounds such as 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione. While both compounds share a similar core structure, the presence of diethylaminoethyl groups in the former provides distinct chemical and biological properties, making it more suitable for specific applications .
Propiedades
Número CAS |
144510-89-4 |
|---|---|
Fórmula molecular |
C25H35N5O2 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
6,9-bis[2-(diethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C25H35N5O2/c1-5-29(6-2)15-13-27-20-9-10-21(28-14-16-30(7-3)8-4)23-22(20)24(31)18-11-12-26-17-19(18)25(23)32/h9-12,17,27-28H,5-8,13-16H2,1-4H3 |
Clave InChI |
RYVCCAAEYHBAFO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C2C(=C(C=C1)NCCN(CC)CC)C(=O)C3=C(C2=O)C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


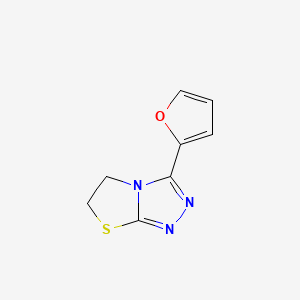
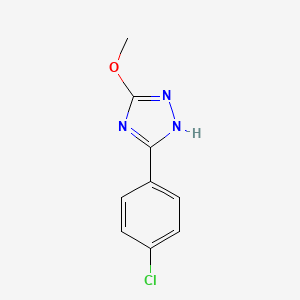

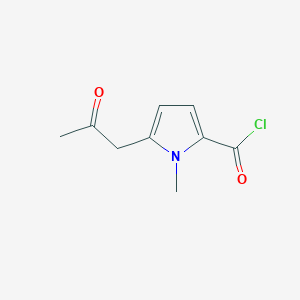

![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
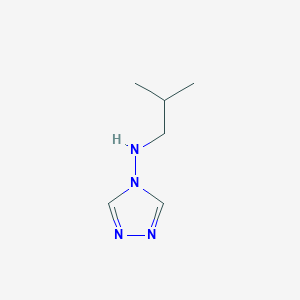
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
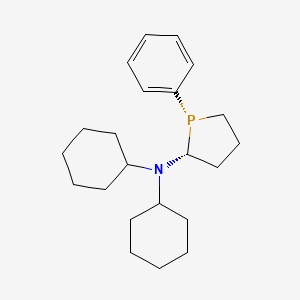

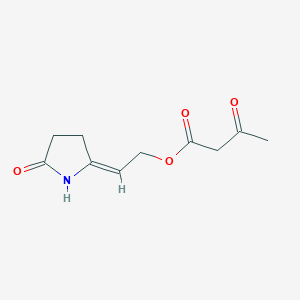
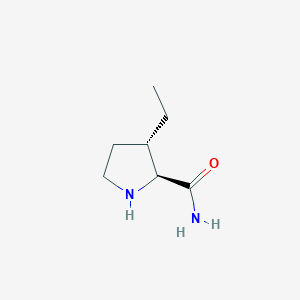
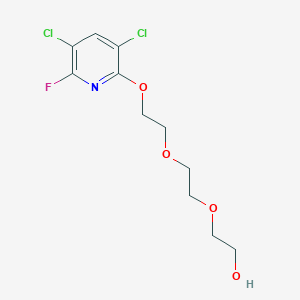
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
